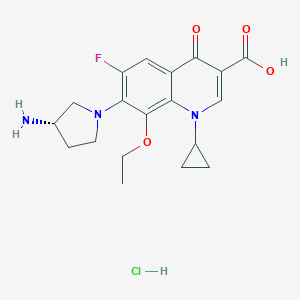![molecular formula C21H33ClN2O B069484 N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride CAS No. 171261-30-6](/img/structure/B69484.png)
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride, also known as BICMB, is a chemical compound that has been widely used in scientific research applications. This compound has shown promising results in various studies, indicating its potential for further research and development.
Wirkmechanismus
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride acts as a competitive inhibitor of DAT, which is a protein that transports dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has been shown to have several biochemical and physiological effects, including increased dopamine release in the striatum, increased locomotor activity, and reduced drug-seeking behavior. These effects are thought to be mediated by the inhibition of DAT and the subsequent increase in dopamine signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride in lab experiments is its high affinity for DAT, which makes it a useful tool for studying the function of this protein. However, one limitation of using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride is its relatively low selectivity for DAT, which means that it may also interact with other proteins and neurotransmitters in the brain.
Zukünftige Richtungen
There are several future directions for research on N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride, including the development of more selective DAT inhibitors, the study of the role of DAT in other neurological disorders, and the development of new treatments for addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride and its potential applications in neuroscience research.
Conclusion
In conclusion, N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride is a chemical compound that has shown promising results in scientific research applications, particularly in the field of neuroscience. This compound has a high affinity for DAT and acts as a competitive inhibitor, leading to increased dopamine signaling and reduced drug-seeking behavior. While there are some limitations to using N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride in lab experiments, its potential for further research and development makes it an important tool in the study of neurological disorders and addiction.
Synthesemethoden
The synthesis of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride involves several steps, starting with the reaction of 3,5-dimethylbenzoic acid with butylamine to form N-butyl-3,5-dimethylbenzamide. This intermediate is then reacted with 8-methyl-8-azabicyclo[3.2.1]octan-3-one to produce N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide. Finally, the hydrochloride salt of N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride is obtained by reacting the free base with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has been widely used in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter (DAT), which makes it a useful tool for studying the function of this protein. N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride has also been used to study the role of DAT in drug addiction and to develop new treatments for addiction.
Eigenschaften
CAS-Nummer |
171261-30-6 |
|---|---|
Produktname |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride |
Molekularformel |
C21H33ClN2O |
Molekulargewicht |
365 g/mol |
IUPAC-Name |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C21H32N2O.ClH/c1-5-6-9-23(20-13-18-7-8-19(14-20)22(18)4)21(24)17-11-15(2)10-16(3)12-17;/h10-12,18-20H,5-9,13-14H2,1-4H3;1H |
InChI-Schlüssel |
UEJXVDOUCUFFOU-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.Cl |
Kanonische SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC(=CC(=C3)C)C.Cl |
Synonyme |
N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



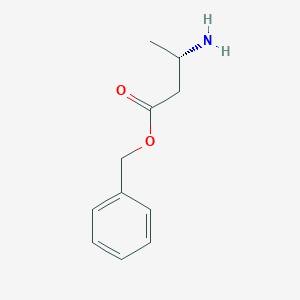

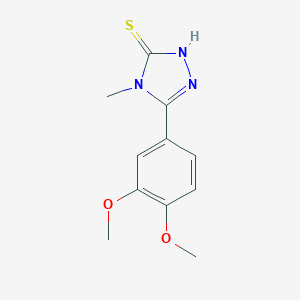
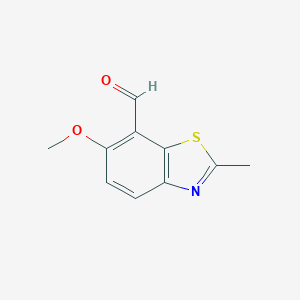

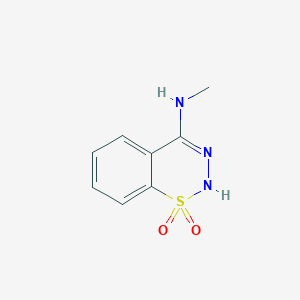
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)



